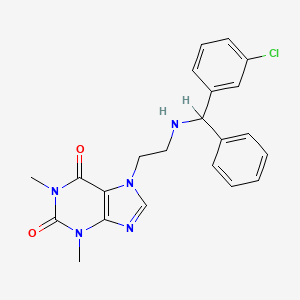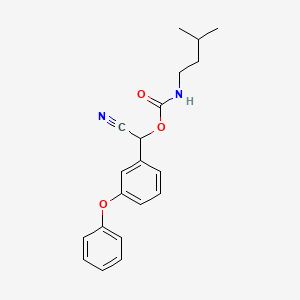
(Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate is a synthetic organic compound known for its applications in various fields, particularly in agriculture as an insecticide. This compound is characterized by its complex structure, which includes a cyano group, a phenoxyphenyl group, and a carbamate group. It is known for its effectiveness in pest control and has been widely studied for its chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate typically involves the reaction of cyano(3-phenoxyphenyl)methyl chloride with N-(3-methylbutyl)amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, temperature control, and product isolation is common in industrial settings to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenoxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
(Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Studied for its effects on insect physiology and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including its role as an antiparasitic agent.
Industry: Widely used in agriculture as an insecticide to protect crops from pests.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with the nervous system of insects. It targets sodium channels in nerve cells, leading to prolonged activation and eventual paralysis of the insect. This mechanism is similar to other pyrethroid insecticides, which disrupt normal nerve function and result in the death of the pest.
Comparación Con Compuestos Similares
Similar Compounds
Esfenvalerate: Another synthetic pyrethroid insecticide with a similar mechanism of action.
Fenvalerate: Shares structural similarities and is used for similar applications in pest control.
Uniqueness
(Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical properties and biological activity. Its effectiveness and stability make it a preferred choice in various applications compared to its analogs.
Propiedades
Número CAS |
98992-04-2 |
|---|---|
Fórmula molecular |
C20H22N2O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
[cyano-(3-phenoxyphenyl)methyl] N-(3-methylbutyl)carbamate |
InChI |
InChI=1S/C20H22N2O3/c1-15(2)11-12-22-20(23)25-19(14-21)16-7-6-10-18(13-16)24-17-8-4-3-5-9-17/h3-10,13,15,19H,11-12H2,1-2H3,(H,22,23) |
Clave InChI |
SMSCYFAFDKESFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNC(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



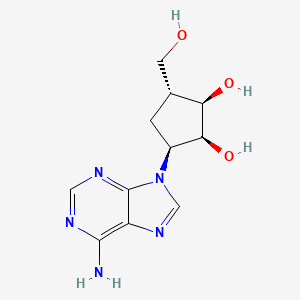
![Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12796882.png)
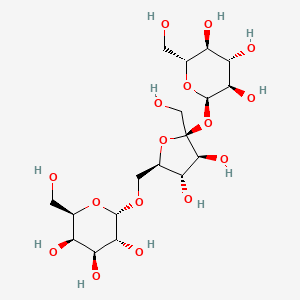

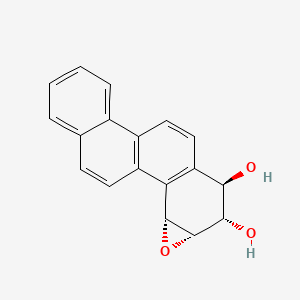

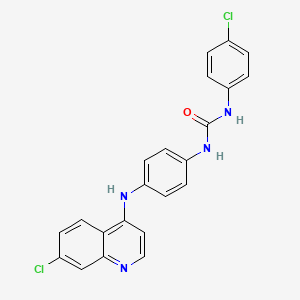
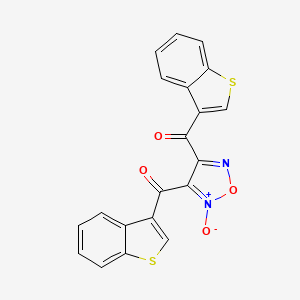

![Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12796926.png)

